2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine
Brand Name: Vulcanchem
CAS No.: 122427-16-1
VCID: VC20894591
InChI: InChI=1S/C15H19NO3/c17-16-9-2-1-5-13(16)6-3-4-12-7-8-14-15(10-12)19-11-18-14/h3-4,7-8,10,13,17H,1-2,5-6,9,11H2/b4-3+
SMILES: C1CCN(C(C1)CC=CC2=CC3=C(C=C2)OCO3)O
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine

CAS No.: 122427-16-1

Cat. No.: VC20894591

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine - 122427-16-1

Specification

CAS No. 122427-16-1
Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
IUPAC Name 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine
Standard InChI InChI=1S/C15H19NO3/c17-16-9-2-1-5-13(16)6-3-4-12-7-8-14-15(10-12)19-11-18-14/h3-4,7-8,10,13,17H,1-2,5-6,9,11H2/b4-3+
Standard InChI Key CDDBPMZDDVHXFN-UHFFFAOYSA-N
Isomeric SMILES C1CCN(C(C1)C/C=C/C2=CC3=C(C=C2)OCO3)O
SMILES C1CCN(C(C1)CC=CC2=CC3=C(C=C2)OCO3)O
Canonical SMILES C1CCN(C(C1)CC=CC2=CC3=C(C=C2)OCO3)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator